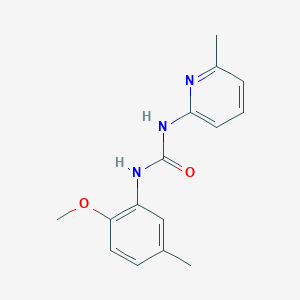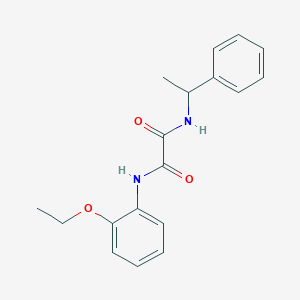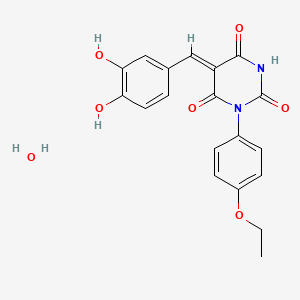
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as MMPU, is a widely studied compound in the scientific community due to its potential applications in the field of medicine. MMPU is a small molecule inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is a member of the transient receptor potential (TRP) family of cation channels. TRPM8 is expressed in a variety of tissues, including the central and peripheral nervous systems, and is involved in a range of physiological processes, such as thermosensation, pain perception, and cold-induced vasodilation.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea acts as a TRPM8 inhibitor by binding to the channel pore and blocking ion flow. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the influx of calcium ions into cells, which can trigger a range of physiological responses. By inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce the influx of calcium ions and modulate the physiological responses associated with TRPM8 activation.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis. N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to reduce the proliferation of cancer cells in vitro, although further studies are needed to determine its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for TRPM8. By selectively inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be used to study the physiological processes associated with TRPM8 activation. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to be relatively stable and non-toxic, which makes it a suitable compound for use in cell culture and animal studies.
One of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its relatively low potency compared to other TRPM8 inhibitors. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. Additionally, further studies are needed to determine the potential of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a treatment for inflammatory diseases and cancer. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced vasodilation, warrants further investigation.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine. Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-8-13(20-3)12(9-10)17-15(19)18-14-6-4-5-11(2)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBBQVJUZMFAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)


![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)

![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)
![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)